3-Trifluoromethylthioanisole
CAS No.: 328-98-3
Cat. No.: VC4654261
Molecular Formula: C8H7F3S
Molecular Weight: 192.2
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 328-98-3 |
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Molecular Formula | C8H7F3S |
Molecular Weight | 192.2 |
IUPAC Name | 1-methylsulfanyl-3-(trifluoromethyl)benzene |
Standard InChI | InChI=1S/C8H7F3S/c1-12-7-4-2-3-6(5-7)8(9,10)11/h2-5H,1H3 |
Standard InChI Key | ZOFFWLOMDITUHD-UHFFFAOYSA-N |
SMILES | CSC1=CC=CC(=C1)C(F)(F)F |
Introduction
3-Trifluoromethylthioanisole is an organosulfur compound characterized by the presence of a trifluoromethylthio (-SCF₃) group attached to the third position of a benzene ring. Its molecular formula is , and it is classified as a thioether, which contains sulfur bonded to two carbon atoms. This compound is of significant interest in scientific research due to its unique chemical structure and potential biological and industrial applications.
Table 1: Structural Features of 3-Trifluoromethylthioanisole
Feature | Details |
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Functional Groups | -SCF₃ (trifluoromethylthio), -OCH₃ (methoxy) |
Aromatic Substitution | Substituted at the third position |
Lipophilicity | High due to the trifluoromethyl group |
Synthesis Methods
The synthesis of 3-Trifluoromethylthioanisole typically involves introducing the trifluoromethylthio group into an anisole derivative under controlled conditions.
Common Synthetic Routes:
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Reaction with Trifluoromethylethiolate:
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Starting Material: 3-Bromoanisole
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Reagent: Trifluoromethylethiolate ([CF₃]S⁻)
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Conditions: Base (e.g., potassium carbonate) in a polar solvent like dimethylformamide (DMF).
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Industrial Production:
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Continuous flow processes are employed for scalability.
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Catalysts and optimized reaction conditions are used to enhance yield and purity.
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Table 2: Reaction Conditions for Synthesis
Reagent | Conditions |
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Trifluoromethylethiolate | Base (e.g., K₂CO₃) in DMF |
Trifluoromethyl iodide | Elevated temperatures with a catalyst |
Chemical Reactions
3-Trifluoromethylthioanisole undergoes various chemical transformations due to its reactive functional groups.
Key Reactions:
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Oxidation:
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Converts the thioether (-SCF₃) into sulfoxides or sulfones.
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Reagents: Hydrogen peroxide (), m-chloroperbenzoic acid (m-CPBA).
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Reduction:
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Reduces the trifluoromethyl group to a methyl group.
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Reagents: Lithium aluminum hydride ().
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Substitution:
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The trifluoromethyl group can be replaced with other functional groups.
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Conditions: Nucleophilic substitution using sodium hydride ().
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Table 3: Reaction Products
Reaction Type | Product Formed |
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Oxidation | Sulfoxides, sulfones |
Reduction | Methylthioanisole |
Substitution | Substituted thioanisoles |
Biological Activities
Although specific data on the biological activity of 3-Trifluoromethylthioanisole is limited, studies on related compounds suggest potential antimicrobial and antifungal properties.
Mechanism of Action:
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The trifluoromethyl group enhances lipophilicity, improving membrane permeability.
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Interaction with enzymes or receptors may inhibit biological pathways.
Applications in Biology:
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Antimicrobial Activity:
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Effective against certain bacterial and fungal strains.
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Potential Cytotoxicity:
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Similar compounds exhibit cytotoxic effects on cancer cell lines.
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Applications in Research and Industry
The unique properties of 3-Trifluoromethylthioanisole make it valuable across multiple fields.
Research Applications:
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Used as a building block in organic synthesis.
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Explored for its potential as a drug candidate in medicinal chemistry.
Industrial Applications:
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Development of agrochemicals.
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Material sciences for creating specialized polymers or coatings.
Comparison with Similar Compounds
The distinct combination of trifluoromethyl and thioether functionalities sets this compound apart from its analogs.
Table 4: Comparison with Related Compounds
Compound Name | Key Features |
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Thioanisole | Basic structure without fluorine substitution |
Trifluoromethylanisole | Lacks sulfur; focuses on fluorinated ether properties |
4-Trifluoromethylthioanisole | Similar structure but different substitution position |
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